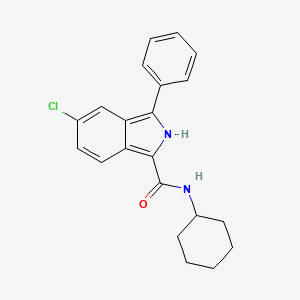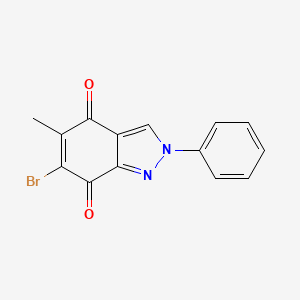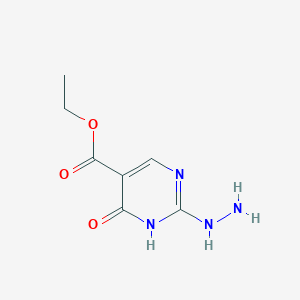
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is a heterocyclic compound that features a thiadiazole ring fused with a picolinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, followed by coupling with picolinic acid or its derivatives under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Applications De Recherche Scientifique
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Mécanisme D'action
The mechanism of action of N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The picolinamide moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropanecarboxamide moiety instead of picolinamide.
Acetazolamide: Contains a thiadiazole ring but with a sulfonamide group, used as a diuretic and for treating glaucoma.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Features a benzimidazole ring, investigated for its anticancer properties.
Uniqueness
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is unique due to its specific combination of the thiadiazole and picolinamide moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H10N4OS |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16) |
Clé InChI |
JAQXDSCTRKSCGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




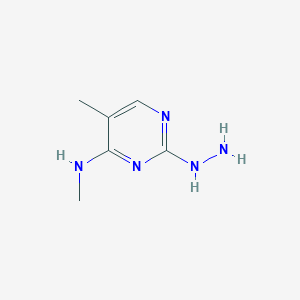
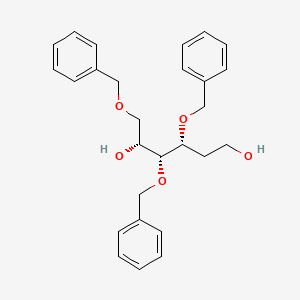
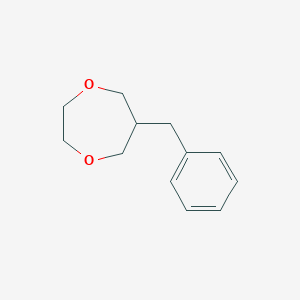
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
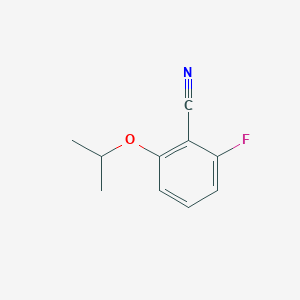
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
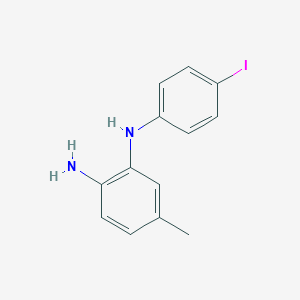
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
